This compound falls under the category of esters, specifically a hydroxy acid derivative. It is often utilized in organic synthesis and pharmaceutical research due to its structural features that allow for further chemical modifications and applications in drug development.
The synthesis of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester typically involves several steps, including:
For example, a notable synthesis route involves using microbial reduction techniques to achieve high enantiomeric purity, resulting in an effective yield of the target compound .
(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester participates in various chemical reactions:
These reactions are essential for modifying the compound for various applications, particularly in drug development .
The mechanism of action for (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester primarily revolves around its interaction with biological targets:
Research indicates that modifications at specific positions can significantly alter potency and selectivity against target enzymes .
The physical and chemical properties of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester include:
These properties are crucial for determining its behavior in biological systems and during synthetic processes .
(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester has several significant applications:
The compound (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester features a 17-carbon skeleton with the molecular formula C₁₇H₂₄O₅. Its structure integrates three functionally critical moieties: (i) a benzyl-protected primary alcohol (C6-benzyloxy group), (ii) a β-keto ester motif (3-oxo-hexanoate), and (iii) a sterically hindered tert-butyl ester. The C5 position hosts a single chiral center with an (R) absolute configuration, which governs its spatial orientation and reactivity. This stereochemistry is pivotal for diastereoselective reductions in pharmaceutical synthesis, as the spatial arrangement of the C5-hydroxy group directs subsequent nucleophilic attacks or hydrogenation events. The tert-butyl ester enhances solubility in organic solvents and sterically shields the carbonyl during selective transformations [5] [10].
Table 1: Key Functional Groups and Stereochemical Features
Structural Element | Role in Reactivity |
---|---|
C5 (R)-hydroxy group | Directs stereoselective reduction of C3 ketone; hydrogen-bond acceptor/donor |
C6-benzyloxy moiety | Protects primary alcohol; deprotects to aldehyde for chain extension |
β-keto ester (C3=O, C1=OOR) | Enolizable carbonyl for aldol reactions; electrophilic site for nucleophiles |
tert-butyl ester | Steric protection of carbonyl; enhances lipophilicity for purification |
Comparatively, analogues like (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (C₁₁H₁₉NO₄) replace benzyloxy with cyano and lack the C3-keto group, altering reduction pathways [5].
This compound emerged as a strategic intermediate in late 20th-century statin drug synthesis. Its design addressed challenges in assembling the C3–C5 dihydroxyhexanoate chain of HMG-CoA reductase inhibitors like Atorvastatin. Early statin routes relied on chiral pool materials (e.g., natural amino acids), but limitations in enantiopurity and scalability drove innovation. The benzyloxy group enabled orthogonal deprotection strategies: catalytic hydrogenation cleaves benzyl to expose C6-aldehyde, which undergoes Wittig or Corey-Chaykovsky reactions to extend the statin side chain. Meanwhile, the β-keto ester allows in situ enolization for aldol condensations—key for forming C–C bonds in statin pharmacophores [4] [10].
Table 2: Evolution as a Pharmaceutical Intermediate
Time Period | Synthetic Role | Advancements Enabled |
---|---|---|
1980–1990s | Early statin side-chain precursor | Replaced stoichiometric chiral auxiliaries with asymmetric catalysis |
2000–2010s | Key intermediate for Atorvastatin impurities (e.g., AT10) | Enabled quality control of stereoisomeric drug impurities [1] |
2010–Present | Substrate for enzymatic/chemocatalytic dynamic kinetic resolutions | Achieved >98% ee in multi-gram syntheses [4] [9] |
Patent literature (e.g., EP0577040B1) highlights its utility in synthesizing (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxy-hexanoic acid tert-butyl ester, a direct Atorvastatin precursor [4].
Asymmetric functionalization of this compound exploits its β-keto ester and chiral C5-hydroxy group. Three catalytic strategies dominate:
Table 3: Asymmetric Catalysis Approaches
Method | Conditions | Stereoselectivity | Application Target |
---|---|---|---|
Ru-(S)-BINAP hydrogenation | 50 psi H₂, CH₂Cl₂, 25°C | 98% ee (3R,5R) | Atorvastatin lactone precursor [7] |
Pseudomonas ketoreductase | NADPH cofactor, pH 7.0 buffer | 99% ee (3S,5R) | Statin dihydroxy acid segment |
Ti-(R)-TADDOL-mediated aldol | Et₂O, −78°C, i-Pr₂NEt | >20:1 dr | C7–C11 fragment extension [9] |
Unlike chiral pool-derived intermediates (e.g., tartaric acid), this compound’s synthetic flexibility allows modular incorporation into fragment-coupling strategies, reducing reliance on natural chirality sources [4] [8].
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6